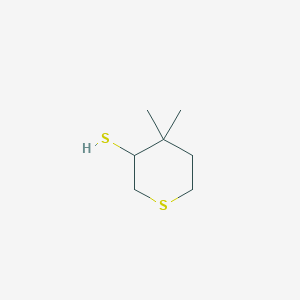
4,4-Dimethylthiane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C₇H₁₄S₂ It is characterized by the presence of a thiol group (-SH) attached to a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiane-3-thiol typically involves the reaction of 4,4-dimethylthiane with thiolating agents. One common method is the nucleophilic substitution reaction where thiourea is used as a sulfur source. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylthiane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and dithiothreitol (DTT) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH) from disulfides.
Substitution: Various alkylated thiols depending on the substituent introduced.
Scientific Research Applications
4,4-Dimethylthiane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethylthiane-3-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and regulating protein function. The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Triazoles: Another class of heterocyclic compounds with distinct pharmacological properties.
Uniqueness
4,4-Dimethylthiane-3-thiol is unique due to its specific structure, which combines the stability of the thiane ring with the reactivity of the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14S2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
4,4-dimethylthiane-3-thiol |
InChI |
InChI=1S/C7H14S2/c1-7(2)3-4-9-5-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
VSUXEIZXHNMDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSCC1S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



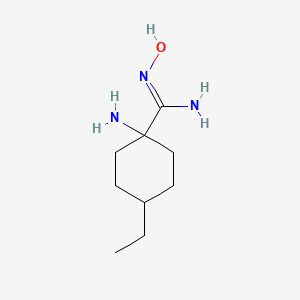
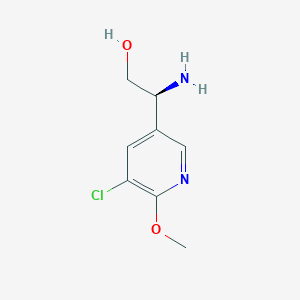
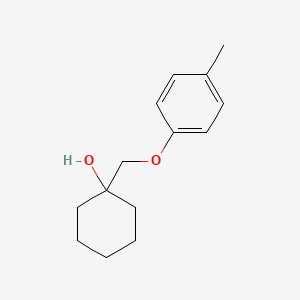
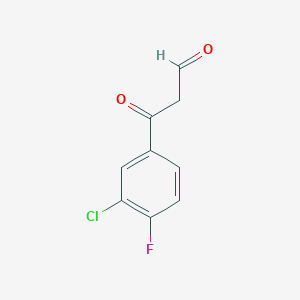
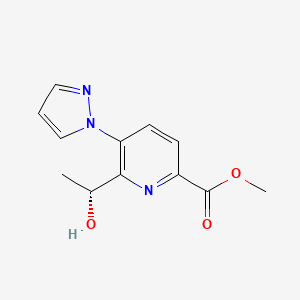


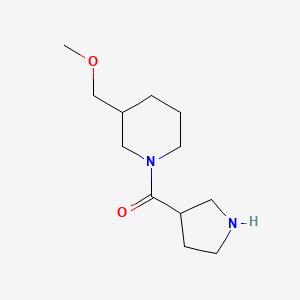
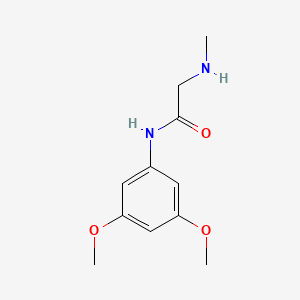
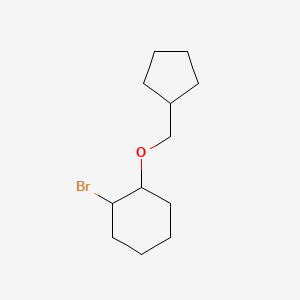
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

